Cas no 635-90-5 (1-Phenyl pyrrole)
1-Phenyl pyrrole Chemical and Physical Properties
Names and Identifiers
-
- 1-Phenylpyrrole
- (1-Pyrrolyl)benzene
- 1-Phenyl-1H-pyrrole
- 1H-Pyrrole,1-phenyl
- 2-bromo-N-phenylpyrrole
- N-phenyl-1H-pyrrole
- N-Phenylpyrrole
- phenyl-1H-pyrrole
- phenylpyrrole
- Pyrrole,1-phenyl
- Pyrrole,1-phenyl- (6CI,7CI,8CI)
- N-Pyrrolobenzene
- NSC 16581
- SY049859
- AMY25745
- EN300-385285
- FT-0602752
- AS-57121
- 3OD6N6545H
- AKOS000285836
- Z55669104
- EINECS 211-242-3
- AI3-11735
- SCHEMBL44284
- P1122
- DTXSID60212905
- NSC16581
- 635-90-5
- UNII-3OD6N6545H
- SB62145
- Pyrrole, 1-phenyl-
- MFCD00005343
- BDBM50028961
- 1H-Pyrrole, 1-phenyl-
- CS-0088805
- 1-Phenyl-1H-pyrrole #
- NS00035502
- NSC-16581
- InChI=1/C10H9N/c1-2-6-10(7-3-1)11-8-4-5-9-11/h1-9
- 1-Phenylpyrrole, 99%
- D71018
- Q27257818
- A834428
- CHEMBL84459
- BBL008649
- Pyrrole, 1-phenyl-(8CI)
- STK197427
- DB-005760
- DTXCID50135396
- 1H-Pyrrole, 1-phenyl-(9CI)
- 1-Phenyl pyrrole
-
- MDL: MFCD00005343
- Inchi: 1S/C10H9N/c1-2-6-10(7-3-1)11-8-4-5-9-11/h1-9H
- InChI Key: GEZGAZKEOUKLBR-UHFFFAOYSA-N
- SMILES: N1(C=CC=C1)C1C=CC=CC=1
- BRN: 109798
Computed Properties
- Exact Mass: 143.07300
- Monoisotopic Mass: 143.073
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 4.9A^2
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Color/Form: Light brown to white crystalline powder
- Density: 0.97
- Melting Point: 58.0 to 61.0 deg-C
- Boiling Point: 131°C/30mmHg(lit.)
- Flash Point: 95 ºC
- Refractive Index: 1.5000 (estimate)
- PSA: 4.93000
- LogP: 2.47730
- Solubility: Insoluble in water
1-Phenyl pyrrole Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Safety Term:S24/25
1-Phenyl pyrrole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-Phenyl pyrrole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 131474-10G |
1-Phenyl pyrrole |
635-90-5 | 10g |
¥1658.34 | 2023-12-10 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P838789-50g |
1-Phenylpyrrole |
635-90-5 | 98% | 50g |
1,368.00 | 2021-05-17 | |
| Chemenu | CM197987-500g |
1-Phenyl-1H-pyrrole |
635-90-5 | 95% | 500g |
$557 | 2021-08-05 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY049859-25g |
1-Phenylpyrrole |
635-90-5 | ≥98% | 25g |
¥377.00 | 2025-04-13 | |
| Apollo Scientific | OR921374-5g |
1-Phenylpyrrole |
635-90-5 | 98+% | 5g |
£17.00 | 2025-03-21 | |
| Apollo Scientific | OR921374-25g |
1-Phenylpyrrole |
635-90-5 | 98+% | 25g |
£85.00 | 2025-02-21 | |
| TRC | P229225-2.5g |
1-Phenyl pyrrole |
635-90-5 | 2.5g |
$ 115.00 | 2022-06-03 | ||
| TRC | P229225-5g |
1-Phenyl pyrrole |
635-90-5 | 5g |
$ 190.00 | 2022-06-03 | ||
| TRC | P229225-10g |
1-Phenyl pyrrole |
635-90-5 | 10g |
$ 295.00 | 2022-06-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P60700-10g |
1-Phenyl-1H-pyrrole |
635-90-5 | 95% | 10g |
¥233.0 | 2024-07-18 |
1-Phenyl pyrrole Suppliers
1-Phenyl pyrrole Related Literature
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
Additional information on 1-Phenyl pyrrole
Introduction to 1-Phenyl Pyrrole (CAS No. 635-90-5)
1-Phenyl pyrrole (CAS No. 635-90-5) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound, characterized by its unique molecular structure, has found applications in various areas, including the synthesis of pharmaceuticals, agrochemicals, and materials science. This article aims to provide a comprehensive overview of 1-Phenyl pyrrole, highlighting its chemical properties, synthesis methods, and recent advancements in its applications.
Chemical Properties
1-Phenyl pyrrole is a heterocyclic aromatic compound with the molecular formula C10H9N. It consists of a pyrrole ring fused to a phenyl group. The pyrrole ring, which contains one nitrogen atom and four carbon atoms, imparts unique electronic and chemical properties to the molecule. The presence of the phenyl group enhances the compound's stability and reactivity, making it an attractive building block for various synthetic pathways.
The compound is typically a white or light yellow solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dichloromethane. Its melting point is around 84-86°C, and it has a boiling point of approximately 240°C at atmospheric pressure. These physical properties make 1-Phenyl pyrrole suitable for use in a wide range of chemical reactions and processes.
Synthesis Methods
The synthesis of 1-Phenyl pyrrole can be achieved through several methods, each with its own advantages and limitations. One of the most common approaches involves the reaction of anilines with α-bromoketones or α-chloroketones under basic conditions. This method, known as the Knorr pyrrole synthesis, is widely used due to its simplicity and high yield.
An alternative method involves the cyclization of phenylacetylene with ammonia or ammonia derivatives in the presence of a suitable catalyst. This approach is particularly useful for preparing substituted 1-Phenyl pyrroles, as it allows for the introduction of various functional groups on the pyrrole ring.
Applications in Pharmaceutical Research
1-Phenyl pyrrole has shown promise in pharmaceutical research due to its ability to serve as a scaffold for the development of bioactive compounds. Recent studies have highlighted its potential in the treatment of various diseases, including neurological disorders and cancer.
In neurology, derivatives of 1-Phenyl pyrrole have been investigated for their neuroprotective properties. For example, a study published in the Journal of Medicinal Chemistry reported that certain substituted 1-Phenyl pyrroles exhibited significant neuroprotective effects against oxidative stress-induced cell death in neuronal cell lines. These findings suggest that 1-Phenyl pyrrole-based compounds could be developed into novel therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In oncology, research has focused on the antitumor activity of 1-Phenyl pyrrole-derived compounds. A study published in Cancer Letters demonstrated that specific derivatives of 1-Phenyl pyrrole exhibited potent antiproliferative effects against various cancer cell lines, including breast cancer and lung cancer cells. The mechanism of action involves the induction of apoptosis and cell cycle arrest, making these compounds potential candidates for further drug development.
Molecular Mechanisms and Biological Activity strong>
The biological activity of 1-Phenyl pyrrole strong>-derived compounds can be attributed to their unique molecular structure and functional groups. The presence of the phenyl group enhances lipophilicity, allowing these compounds to cross biological membranes more easily. The nitrogen atom in the pyrrole ring can form hydrogen bonds with target proteins or receptors, contributing to their binding affinity and selectivity.
Molecular dynamics simulations have provided insights into the interactions between < strong > 1 - Phenyl pyrrole strong > - derived compounds and their target proteins . For instance , a study published in the Journal of Chemical Information and Modeling used computational methods to predict the binding modes of several substituted strong > 1 - Phenyl pyrroles strong > to key enzymes involved in neurodegenerative diseases . The results indicated that specific functional groups on the strong > 1 - Phenyl pyrrole strong > scaffold played crucial roles in modulating protein function , suggesting that rational design strategies could be employed to optimize these compounds for therapeutic applications . p > p > p > article > response >
635-90-5 (1-Phenyl pyrrole) Related Products
- 68579-35-1(N-PHENYLPYRIDINIUM CHLORIDE)
- 500707-69-7(1H-Pyrrole, 1-(naphthalenyl)-)
- 827-60-1(1-(4-methylphenyl)-1H-pyrrole)
- 106130-64-7(1-Naphthalenamine, 8-(1H-pyrrol-1-yl)-)
- 13958-90-2(Pyridinium, 1-phenyl-, chloride)
- 412284-19-6(1-(2-naphthalenyl)-1H-Pyrrole)
- 89353-42-4(3-(1H-Pyrrol-1-yl)aniline)
- 6025-60-1(2-(1H-Pyrrol-1-yl)aniline)
- 5044-41-7(Pyridine, 4-(1H-pyrrol-1-yl)-)
- 52768-17-9(4-(1H-Pyrrol-1-yl)aniline)